molecular formula C12H9BrF3NOS B8441475 Thiazole, 4-[2-(2-bromoethoxy)phenyl]-2-(trifluoromethyl)-

Thiazole, 4-[2-(2-bromoethoxy)phenyl]-2-(trifluoromethyl)-

Cat. No. B8441475
M. Wt: 352.17 g/mol
InChI Key: PTDVNZFYOVBMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, 4-[2-(2-bromoethoxy)phenyl]-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C12H9BrF3NOS and its molecular weight is 352.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 4-[2-(2-bromoethoxy)phenyl]-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 4-[2-(2-bromoethoxy)phenyl]-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9BrF3NOS

Molecular Weight

352.17 g/mol

IUPAC Name

4-[2-(2-bromoethoxy)phenyl]-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C12H9BrF3NOS/c13-5-6-18-10-4-2-1-3-8(10)9-7-19-11(17-9)12(14,15)16/h1-4,7H,5-6H2

InChI Key

PTDVNZFYOVBMKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C(F)(F)F)OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cesium carbonate (266 mg, 0.816 mmol) was added to a solution of 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]phenol (C4) (100 mg, 0.408 mmol) and 1,2-dibromoethane (0.35 mL, 4.1 mmol) in acetonitrile (33 mL), and the mixture was heated at 70° C. for 18 hours. After cooling to room temperature, the reaction was partitioned between dichloromethane and water; the organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 10% to 30% ethyl acetate in heptane) afforded the title compound. Yield: 115 mg, 0.327 mmol, 80%. 1H NMR (400 MHz, CDCl3) δ 3.78 (br dd, J=5.5, 5.5 Hz, 2H), 4.48 (dd, J=5.7, 5.5 Hz, 2H), 6.97 (br d, J=8.4 Hz, 1H), 7.13 (ddd, J=7.7, 7.4, 1.1 Hz, 1H), 7.35 (ddd, J=8.3, 7.3, 1.8 Hz, 1H), 8.31 (dd, J=7.8, 1.8 Hz, 1H), 8.37 (s, 1H).
Quantity
266 mg
Type
reactant
Reaction Step One
Name
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]phenol
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

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